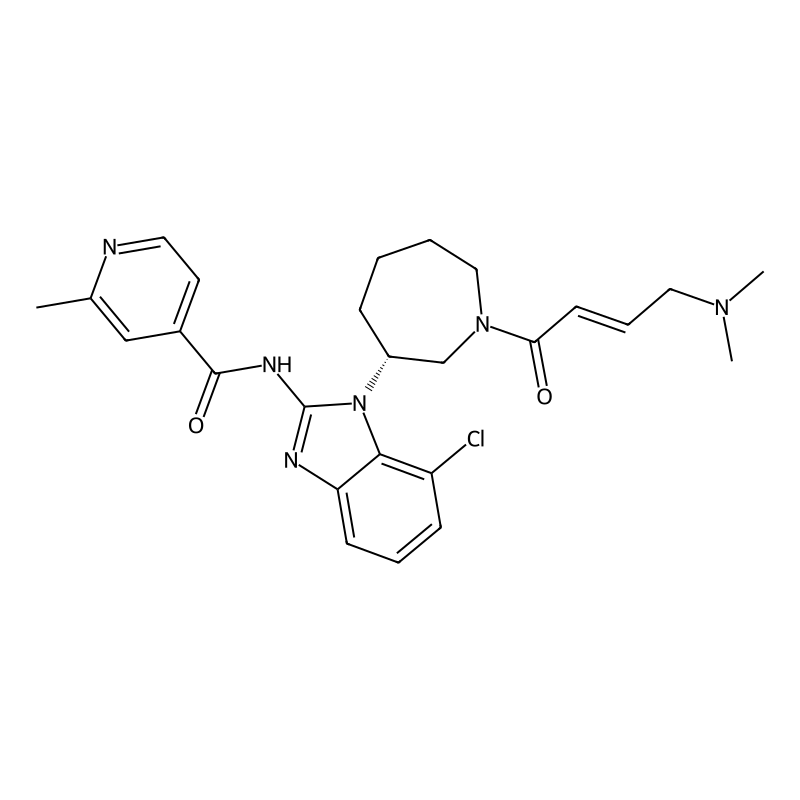

Nazartinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nazartinib (EGF816, CAS 1508250-71-2) is a highly specialized, third-generation covalent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor designed for precision oncology research and advanced formulation development[1]. Unlike earlier generations of inhibitors, Nazartinib is engineered with an acrylamide warhead that irreversibly binds to the Cys797 residue of EGFR, specifically targeting activating mutations (e.g., L858R, Ex19del) and the T790M gatekeeper resistance mutation while strictly sparing wild-type (WT) EGFR[2]. Featuring a distinct benzimidazole-azepane structural core, it provides a differentiated physicochemical profile compared to standard pyrimidine-based inhibitors [1]. For industrial buyers and assay developers, Nazartinib serves as a critical benchmark material for evaluating covalent binding kinetics, developing combination therapies, and establishing high-fidelity, WT-sparing preclinical models [3].

Research Fit

References

- [1] Lelais, G. et al. 'Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816)...' J. Med. Chem. 2016, 59(14), 6671–6689.

- [2] Jia, Y. et al. 'EGF816 Exerts Anticancer Effects in Non-Small Cell Lung Cancer by Irreversibly and Selectively Targeting Primary and Acquired Activating Mutations in the EGF Receptor.' Cancer Res. 2016, 76(6), 1591-1602.

- [3] National Center for Advancing Translational Sciences (NCATS). 'Nazartinib Mesylate Anhydrous.' Inxight Drugs Database.

Substituting Nazartinib with first- or second-generation EGFR inhibitors (such as Erlotinib or Afatinib) or alternative third-generation agents (like Osimertinib) fundamentally compromises assay specificity and structural differentiation [1]. First-generation reversible inhibitors are readily displaced in T790M-mutated systems due to a mutation-induced increase in ATP affinity, rendering them useless for modeling acquired resistance [2]. Second-generation inhibitors like Afatinib lack mutant selectivity, resulting in heavy WT EGFR inhibition that confounds in vivo data with severe off-target toxicities [2]. Furthermore, substituting Nazartinib with Osimertinib replaces a unique benzimidazole-azepane scaffold with a standard pyrimidine core, which alters the compound's solubility, hinge-binding mechanics, and intellectual property footprint[1]. Procurement of exact Nazartinib is therefore mandatory for workflows requiring its specific covalent inactivation rate (Kinact) and its validated WT-sparing pharmacodynamic profile [3].

Substitution Risk

References

- [1] Lelais, G. et al. 'Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816)...' J. Med. Chem. 2016, 59(14), 6671–6689.

- [2] Jia, Y. et al. 'EGF816 Exerts Anticancer Effects in Non-Small Cell Lung Cancer by Irreversibly and Selectively Targeting Primary and Acquired Activating Mutations in the EGF Receptor.' Cancer Res. 2016, 76(6), 1591-1602.

- [3] National Center for Advancing Translational Sciences (NCATS). 'Nazartinib Mesylate Anhydrous.' Inxight Drugs Database.

Mutant vs. Wild-Type Selectivity for Assay Fidelity

Nazartinib demonstrates exceptional mutant-to-WT selectivity, a critical parameter for isolating mutant-specific signaling in cellular assays without confounding baseline toxicity [1]. While second-generation inhibitors like Afatinib heavily suppress WT EGFR, Nazartinib maintains up to a 60-fold selectivity margin for L858R/T790M over WT EGFR in vitro [2].

| Evidence Dimension | In vitro fold-selectivity (Mutant vs. WT EGFR) |

| Target Compound Data | ~60-fold selectivity for L858R/T790M over WT EGFR |

| Comparator Or Baseline | Afatinib (Second-generation baseline) |

| Quantified Difference | Nazartinib provides a >50-fold improvement in the mutant-to-WT selectivity window compared to Afatinib. |

| Conditions | Biochemical kinase assays and comparative cellular proliferation models |

Procuring a highly WT-sparing compound ensures that in vitro and in vivo models reflect true mutant-driven biology rather than off-target baseline toxicity.

Covalent Binding Kinetics and Target Occupancy

The efficacy of Nazartinib in resistant models is driven by its specific irreversible binding kinetics to the Cys797 residue[1]. Unlike reversible first-generation TKIs that are outcompeted by the T790M mutation's heightened ATP affinity, Nazartinib achieves permanent target inactivation with a precise Kinact of 0.222 min^-1 and a Ki of 31 nM [2].

| Evidence Dimension | Binding kinetics (Kinact and Ki) |

| Target Compound Data | Kinact = 0.222 min^-1; Ki = 31 nM on EGFR(L858R/T790M) |

| Comparator Or Baseline | Erlotinib (First-generation baseline) |

| Quantified Difference | Irreversible covalent bond formation completely overcomes the ~15-fold increase in ATP affinity caused by the T790M mutation, which otherwise displaces reversible inhibitors. |

| Conditions | Time-dependent biochemical inhibition assays at 1 mM ATP concentration |

Quantifiable Kinact/Ki metrics allow assay developers to accurately calibrate dosing and exposure times for long-duration target engagement studies.

Structural Scaffold Differentiation for Formulation Development

Most third-generation EGFR inhibitors, including the benchmark Osimertinib, rely on an anilinopyrimidine or pyrimidine-based core [1]. In contrast, Nazartinib utilizes a unique benzimidazole core with a 7-chloro substitution and a racemic 3-substituted azepane linker[2]. This distinct structural architecture alters its hinge-binding mechanics and physicochemical properties, offering a differentiated baseline for formulation and analog synthesis [2].

| Evidence Dimension | Chemical core and linker architecture |

| Target Compound Data | Benzimidazole core with azepane linker |

| Comparator Or Baseline | Osimertinib (Standard third-generation baseline) |

| Quantified Difference | Distinct spatial orientation and hinge-binding interactions (via the amide carbonyl and benzimidazolidine) compared to standard pyrimidine hinge-binding. |

| Conditions | X-ray crystallography and structure-activity relationship (SAR) profiling |

Selecting a non-pyrimidine scaffold provides chemists and formulators with alternative intellectual property space and distinct solubility/ADME profiles for drug development.

In Vivo Pharmacodynamic Selectivity and Tolerability

The in vitro WT-sparing properties of Nazartinib translate directly into superior in vivo processability and model tolerability[1]. In murine pharmacodynamic models, Afatinib causes severe inhibition of WT-EGFR-driven DUSP6 expression in skin tissue, leading to dose-limiting toxicity [1]. Nazartinib, however, shows no significant effect on skin DUSP6 expression at tumor-efficacious doses [1].

| Evidence Dimension | WT-EGFR driven DUSP6 inhibition in skin tissue |

| Target Compound Data | No significant DUSP6 inhibition at efficacious doses |

| Comparator Or Baseline | Afatinib |

| Quantified Difference | Complete sparing of WT-EGFR signaling in vivo, eliminating the dermatological toxicity that restricts the dosing of the comparator. |

| Conditions | In vivo murine pharmacodynamic models measuring skin DUSP6 expression |

Procuring Nazartinib for animal studies prevents WT-driven phenotypic confounding, ensuring that observed results are strictly tied to mutant EGFR inhibition.

Combination Therapy Screening Protocols

Because Nazartinib strictly spares WT EGFR, it is the ideal procurement choice for screening synergistic combinations (e.g., with cMET inhibitors like capmatinib or immunotherapies). Its lack of baseline toxicity prevents the compounding adverse effects that often derail combination assays using less selective TKIs[1].

Covalent Warhead Benchmarking and Kinact Calibration

With its precisely characterized Kinact (0.222 min^-1) and Ki (31 nM) against the Cys797 residue, Nazartinib serves as a highly reliable quantitative benchmark for medicinal chemists developing novel irreversible inhibitors or assessing time-dependent target occupancy[2].

Non-Pyrimidine Scaffold Formulation Studies

For industrial formulation and ADME optimization, Nazartinib's unique benzimidazole-azepane architecture provides a necessary alternative to standard pyrimidine-based TKIs. It allows researchers to explore different solubility profiles, metabolic clearances, and intellectual property landscapes [3].

High-Fidelity In Vivo Xenograft Modeling

In patient-derived xenograft (PDX) models of NSCLC, Nazartinib is preferred over second-generation inhibitors because it does not inhibit DUSP6 in skin tissue. This ensures that the animals tolerate efficacious doses without confounding dermatological toxicity, yielding cleaner efficacy data [1].

Application Fit Matrix

References

- [1] Jia, Y. et al. 'EGF816 Exerts Anticancer Effects in Non-Small Cell Lung Cancer by Irreversibly and Selectively Targeting Primary and Acquired Activating Mutations in the EGF Receptor.' Cancer Res. 2016, 76(6), 1591-1602.

- [2] National Center for Advancing Translational Sciences (NCATS). 'Nazartinib Mesylate Anhydrous.' Inxight Drugs Database.

- [3] Lelais, G. et al. 'Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816)...' J. Med. Chem. 2016, 59(14), 6671–6689.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Lelais G, Epple R, Marsilje TH, Long YO, McNeill M, Chen B, Lu W, Anumolu J, Badiger S, Bursulaya B, DiDonato M, Fong R, Juarez J, Li J, Manuia M, Mason DE, Gordon P, Groessl T, Johnson K, Jia Y, Kasibhatla S, Li C, Isbell J, Spraggon G, Bender S, Michellys PY. Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imid azol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers. J Med Chem. 2016 Jul 28;59(14):6671-89. doi: 10.1021/acs.jmedchem.5b01985. PubMed PMID: 27433829.

3: Liao BC, Lin CC, Lee JH, Yang JC. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors. J Biomed Sci. 2016 Dec 3;23(1):86. Review. PubMed PMID: 27912760; PubMed Central PMCID: PMC5135794.

4: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. J Hematol Oncol. 2016 Apr 12;9:34. doi: 10.1186/s13045-016-0268-z. Review. PubMed PMID: 27071706; PubMed Central PMCID: PMC4830020.

5: Sun JM, Park K. Can we define the optimal sequence of epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of epidermal growth factor receptor-mutant nonsmall cell lung cancer? Curr Opin Oncol. 2017 Mar;29(2):89-96. doi: 10.1097/CCO.0000000000000350. PubMed PMID: 28085680.

6: Kobayashi Y, Mitsudomi T. Not all epidermal growth factor receptor mutations in lung cancer are created equal: Perspectives for individualized treatment strategy. Cancer Sci. 2016 Sep;107(9):1179-86. doi: 10.1111/cas.12996. Review. PubMed PMID: 27323238; PubMed Central PMCID: PMC5021039.

7: Ou SH, Soo RA. Dacomitinib in lung cancer: a "lost generation" EGFR tyrosine-kinase inhibitor from a bygone era? Drug Des Devel Ther. 2015 Oct 15;9:5641-53. doi: 10.2147/DDDT.S52787. Review. PubMed PMID: 26508839; PubMed Central PMCID: PMC4610796.

Explore Compound Types